

A-940894: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

A-940894 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. Developed by Abbott Laboratories, this small molecule has been instrumental in elucidating the physiological roles of the H4R and has shown promise in preclinical models of inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **A-940894**, including detailed experimental methodologies and a summary of its key in vitro and in vivo properties.

Discovery and Development History

A-940894, with the chemical name 4-piperazin-1-yl-6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-d]pyrimidin-2-ylamine, emerged from a discovery program at Abbott Laboratories aimed at identifying potent and selective antagonists for the then newly discovered histamine H4 receptor. The H4 receptor's predominant expression in hematopoietic cells, such as mast cells, eosinophils, and T-cells, pointed to its potential as a therapeutic target for inflammatory conditions like asthma and allergic rhinitis.

The primary preclinical characterization of **A-940894** was published by Strakhova and colleagues in the British Journal of Pharmacology in 2009. This seminal paper established **A-**



940894 as a high-affinity H4R antagonist with excellent selectivity over other histamine receptor subtypes and favorable pharmacokinetic properties in preclinical species.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for A-940894 from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of A-940894

Receptor	Species	Ki (nM)
Histamine H4	Human	71
Histamine H4	Rat	7.6
Histamine H1	Human	> 3900
Histamine H2	Human	> 3900
Histamine H3	Human	> 3900

Table 2: In Vitro Functional Antagonist Activity of A-940894

Assay	Cell Type/System	Species	Kb (nM)
Histamine-evoked Calcium Mobilization	HEK293 cells co- transfected with Gαqi5 and H4R	Human	74
Histamine-evoked Calcium Mobilization	HEK293 cells co- transfected with Gαqi5 and H4R	Rat	18
Histamine-evoked Calcium Mobilization	HEK293 cells co- transfected with Gαqi5 and H4R	Mouse	15

Table 3: Preclinical Pharmacokinetic Properties of A-940894 (10 mg/kg p.o.)



Species	Half-life (t1/2) (hours)	Oral Bioavailability (%)
Rat	3.4	33-37
Mouse	8.6	33-37

Experimental Protocols Radioligand Binding Assays

- Objective: To determine the binding affinity (Ki) of **A-940894** for histamine receptors.
- Methodology:
 - Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the recombinant human or rat histamine H4 receptor.
 - Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
 - Radioligand: [3H]-Histamine.
 - Procedure:
 - Cell membranes were incubated with a fixed concentration of [3H]-histamine and increasing concentrations of A-940894 in a 96-well plate.
 - Non-specific binding was determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., JNJ 7777120).
 - The reaction was incubated to equilibrium.
 - Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.
 - The radioactivity retained on the filters was quantified by liquid scintillation counting.
 - Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.



Calcium Mobilization Assay

- Objective: To assess the functional antagonist activity of **A-940894** at the H4 receptor.
- Methodology:
 - Cell Line: HEK293 cells co-expressing the respective species-specific H4 receptor and the
 G-protein Gαqi5 to couple the Gi/o-linked H4R to the calcium signaling pathway.
 - Fluorescent Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Procedure:
 - Cells were pre-incubated with varying concentrations of A-940894.
 - Histamine was added to stimulate the H4 receptor.
 - Changes in intracellular calcium concentration were measured using a fluorometric imaging plate reader (FLIPR).
 - Data Analysis: The antagonist dissociation constant (Kb) was determined by analyzing the concentration-dependent inhibition of the histamine-induced calcium response.

Eosinophil Chemotaxis Assay

- Objective: To evaluate the effect of **A-940894** on histamine-induced eosinophil migration.
- Methodology:
 - Cell Isolation: Eosinophils were isolated from human peripheral blood.
 - Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane was used.
 - Procedure:
 - Eosinophils, pre-incubated with **A-940894** or vehicle, were placed in the upper chamber.



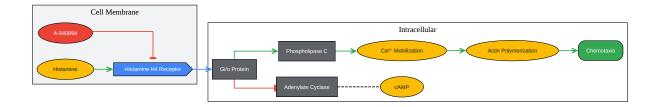
- Histamine, as the chemoattractant, was placed in the lower chamber.
- The chamber was incubated to allow for cell migration through the membrane.
- Migrated cells in the lower chamber were quantified.
- Data Analysis: The inhibition of histamine-induced chemotaxis by A-940894 was determined.

Zymosan-Induced Peritonitis in Mice

- Objective: To assess the in vivo anti-inflammatory activity of A-940894.
- Methodology:
 - Animal Model: Male BALB/c mice.
 - Induction of Peritonitis: Mice were administered an intraperitoneal (i.p.) injection of zymosan A.
 - Drug Administration: A-940894 was administered orally (p.o.) prior to the zymosan challenge.
 - Outcome Measures:
 - At a specified time point after zymosan injection, peritoneal lavage was performed to collect inflammatory cells.
 - The total number of infiltrating cells, particularly neutrophils, was determined by cell counting.
 - Levels of inflammatory mediators, such as prostaglandin D2, in the peritoneal fluid were measured by ELISA.
 - Data Analysis: The effect of A-940894 on zymosan-induced neutrophil influx and inflammatory mediator production was compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

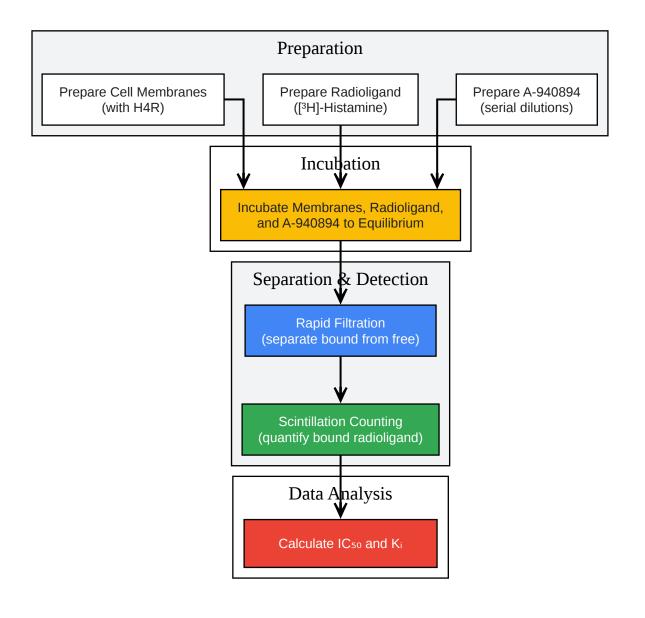




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Caption: Histamine H4 Receptor Signaling Pathway and Point of Intervention for A-940894.

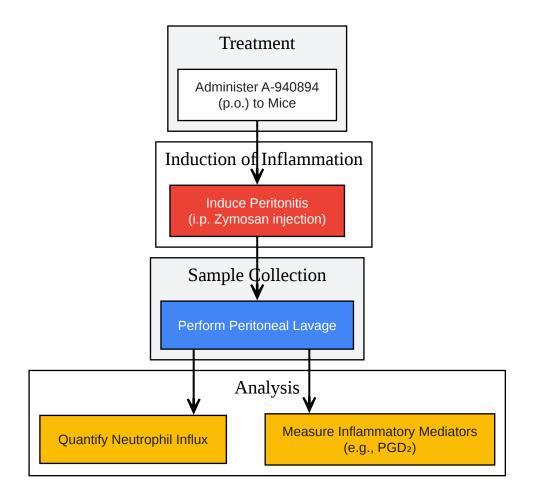




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Caption: Experimental Workflow for the Radioligand Binding Assay.





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Caption: Experimental Workflow for the Zymosan-Induced Peritonitis Model.

Conclusion

A-940894 is a well-characterized, potent, and selective histamine H4 receptor antagonist that has been a valuable tool for preclinical research into the role of the H4R in inflammation and immunity. Its favorable in vitro and in vivo pharmacological profile, including oral bioavailability, has demonstrated the potential of H4R antagonism as a therapeutic strategy for inflammatory diseases. This technical guide provides a foundational understanding of the discovery and development of **A-940894** for researchers and scientists in the field of drug discovery.

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References

- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding assays and their analysis PubMed [pubmed.ncbi.nlm.nih.gov]
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